Isopropyl 3-(benzoylamino)benzoate
Description
Isopropyl 3-(benzoylamino)benzoate is an ester derivative of benzoic acid, featuring a benzoylamino (-NHCOC₆H₅) substituent at the 3-position of the benzene ring and an isopropyl ester group. This structural configuration distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) by introducing both hydrogen-bonding capacity (via the amide group) and steric bulk, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
propan-2-yl 3-benzamidobenzoate |
InChI |
InChI=1S/C17H17NO3/c1-12(2)21-17(20)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19) |
InChI Key |
ANOKHTFTTFPJTN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of isopropyl 3-(benzoylamino)benzoate with related esters and substituted benzoates:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₇H₁₇NO₃ | ~295.3 (calculated) | 3-benzoylamino, isopropyl ester | High polarity (amide group), low volatility |
| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | Isopropyl ester | Lipophilic, low water solubility |
| Isopropyl 3-hydroxybenzoate | 53631-77-9 | C₁₀H₁₂O₃ | 180.20 | 3-hydroxy, isopropyl ester | Moderate polarity, H-bond donor |
| Isopropyl 4-amino-2-hydroxybenzoate | 6018-21-9 | C₁₀H₁₃NO₃ | 195.21 | 4-amino, 2-hydroxy, isopropyl ester | Zwitterionic potential, hydrophilic |
| Ethyl 3-(benzoylamino)benzoate | Not provided | C₁₆H₁₅NO₃ | 269.29 | 3-benzoylamino, ethyl ester | Similar to isopropyl analog but lower steric hindrance |
Key Observations :
- Steric hindrance from the isopropyl group may reduce enzymatic degradation rates compared to methyl or ethyl esters, as seen in analogous alkyl benzoates .
Functional and Application Comparisons
- Cosmetic/Pharmaceutical Uses: Simple alkyl benzoates (e.g., isopropyl benzoate) are widely used as emollients and solvents due to their lipophilic nature . Substituted benzoates like isopropyl 3-hydroxybenzoate or 4-amino-2-hydroxybenzoate are employed in drug synthesis (e.g., as intermediates for anti-inflammatory or antimicrobial agents) .
- Stability and Reactivity: Amide-containing benzoates (e.g., benzoylamino derivatives) are less prone to hydrolysis than ester-only analogs under acidic/basic conditions, as observed in related compounds . Isopropyl esters generally exhibit higher thermal stability than methyl or ethyl esters due to increased steric protection of the ester bond .
Key Insights :
- The benzoylamino group may reduce acute toxicity compared to unsubstituted benzoates (e.g., methyl benzoate) due to decreased volatility and metabolic activation .
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